molecular formula C21H18N2O3S B2515701 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acrylamide CAS No. 1286744-36-2

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acrylamide

Cat. No.: B2515701
CAS No.: 1286744-36-2
M. Wt: 378.45
InChI Key: AZOGOFLQOQNDCV-FNORWQNLSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Stimuli-Responsive Behavior

Pyridyl Substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides exhibit notable luminescent properties in both DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. Their emission behavior is influenced by solvent polarity, and they show mechanochromic properties, displaying multi-stimuli response. These characteristics are supported by spectral measurements, photoelectron spectroscopy, SEM and TEM measurements, and X-ray crystallography, indicating potential applications in optical and material sciences (Srivastava et al., 2017).

Biochemical and Insecticidal Properties

Sulfonamide Thiazole Derivatives , incorporating components such as pyrazole, thiazole, pyridine, acrylamide, thiophene, display significant insecticidal activity, particularly against the cotton leafworm, Spodoptera littoralis. Toxicological and biochemical evaluations of these compounds reveal potent toxic effects, indicating their potential use in agricultural pest management (Soliman et al., 2020).

Crystal Structure and Surface Analysis

Crystal Structure and Hirshfeld Surface Analysis of N-(pyridin-2-ylmethyl)benzamide derivatives, including variations in the orientation of pyridine rings with respect to benzene rings, provides insights into molecular interactions and packing, which are crucial for understanding the properties and reactivities of these compounds in various chemical and material science applications (Artheswari et al., 2019).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c24-21(7-5-16-4-6-19-20(11-16)26-15-25-19)23(12-17-8-10-27-14-17)13-18-3-1-2-9-22-18/h1-11,14H,12-13,15H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOGOFLQOQNDCV-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)N(CC3=CSC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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